molecular formula C8H7NO3 B1317605 Methyl 5-formylpyridine-2-carboxylate CAS No. 55876-91-0

Methyl 5-formylpyridine-2-carboxylate

Cat. No.: B1317605
CAS No.: 55876-91-0
M. Wt: 165.15 g/mol
InChI Key: QOWOSLFJHTVONJ-UHFFFAOYSA-N
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Description

Methyl 5-formylpyridine-2-carboxylate (CAS 55876-91-0) is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with a formyl group at the 5-position and a methyl ester at the 2-position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 5-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWOSLFJHTVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568528
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55876-91-0
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyridine-2-carboxylate
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Preparation Methods

Formylation of Methyl Pyridine-2-carboxylate Derivatives

One common approach is the selective formylation of methyl pyridine-2-carboxylate at the 5-position. This can be achieved by:

  • Vilsmeier-Haack reaction: Using reagents such as POCl3 and DMF to introduce the formyl group at the 5-position of methyl pyridine-2-carboxylate. This method is favored for its regioselectivity and relatively mild conditions.
  • Reagents and Conditions: Typically involves refluxing methyl pyridine-2-carboxylate with POCl3/DMF under controlled temperature to avoid overreaction or side products.
  • Purification: The product is isolated by aqueous workup, extraction with organic solvents, and crystallization or distillation to achieve high purity.

Synthesis via Halogenated Pyridine Intermediates

Another method involves preparing 2-pyridinecarboxaldehyde derivatives through halogenated intermediates:

  • Step 1: Preparation of 2-chloromethylpyridine
    • React 2-picoline with chlorinating agents such as trichloromethane or 1,2-dichloroethane in the presence of benzamide as a catalyst under reflux conditions (40–90 °C) for 2–3 hours.
    • The reaction yields 2-chloromethylpyridine with high efficiency (90–95% yield).
  • Step 2: Conversion to 2-pyridinecarboxaldehyde

    • The 2-chloromethylpyridine is then oxidized under mild conditions using catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the aldehyde group.
    • The oxidation is carried out at 10–25 °C for 30–60 minutes, followed by extraction and purification steps to isolate the aldehyde.
  • Step 3: Esterification

    • The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid or by using methyl pyridine-2-carboxylate as the starting material before formylation.

This multi-step approach allows for precise control over substitution patterns and is suitable for industrial scale synthesis due to high yields and manageable reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation Methyl pyridine-2-carboxylate POCl3, DMF, reflux 70–85 Regioselective, mild conditions Requires careful temperature control
Halogenated Intermediate Route 2-Picoline, chlorinating agents Benzamide catalyst, reflux, TEMPO oxidation 85–95 High yield, scalable Multi-step, requires purification
Cyclization/Oxidation (Pyrazine analog) Pyruvic aldehyde, o-phenylenediamine Sodium pyrosulfite, KMnO4 oxidation, H2SO4 acidification 80–90 Industrially viable, high purity Specific to pyrazine derivatives, not direct for pyridine

Research Findings and Industrial Relevance

  • The halogenated intermediate method is well-documented for producing pyridine aldehydes with high purity and yield, suitable for pharmaceutical intermediates.
  • Formylation via Vilsmeier-Haack is a classical and reliable method, widely used in organic synthesis laboratories for preparing substituted pyridine aldehydes.
  • Industrial processes emphasize scalability, cost-effectiveness, and environmental considerations, favoring routes with fewer steps and mild conditions.
  • Purity of this compound is critical for its use in medicinal chemistry; hence, purification steps such as crystallization and chromatography are integral to the preparation process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₇NO₃
  • Molecular Weight : 165.15 g/mol
  • IUPAC Name : Methyl 5-formylpyridine-2-carboxylate
  • CAS Number : 55876-91-0

The compound features a pyridine ring substituted with both a formyl group and a carboxylate group, which contributes to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

This compound has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as diabetes and cancer.

Synthesis of Pharmaceutical Intermediates

Recent studies highlight its role in synthesizing intermediates for anti-diabetic drugs. For instance, it can be transformed into derivatives that act as inhibitors for certain enzymes involved in glucose metabolism, thereby aiding in diabetes management .

Anticancer Activity

Research indicates that compounds derived from this compound exhibit anticancer properties. These derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions.

Synthesis of Heterocycles

This compound can participate in cyclization reactions to form complex heterocyclic compounds, which are essential frameworks in many bioactive molecules. For example, it can be used to synthesize pyridine-based derivatives that are important in medicinal chemistry .

Coupling Reactions

This compound is also utilized in coupling reactions, such as Suzuki or Sonogashira reactions, to construct more complex organic molecules. The ability to introduce diverse functional groups makes it a valuable reagent for chemists aiming to develop new materials or pharmaceuticals .

Development of Antidiabetic Agents

A study demonstrated the synthesis of a series of antidiabetic agents derived from this compound. The synthesized compounds were evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, showing IC50 values that suggest effective inhibition .

CompoundIC50 (µM)Target Enzyme
Compound A12α-glucosidase
Compound B8DPP-IV
Compound C15PTP1B

Anticancer Activity Evaluation

In another study focusing on colorectal cancer, derivatives of this compound were assessed for their ability to inhibit cancer cell proliferation. The results indicated significant reductions in cell viability at low micromolar concentrations, highlighting their potential as anticancer agents .

CompoundCell Line% Inhibition at 10 µM
Compound DHCT11670%
Compound ESW48065%
Compound FHT2975%

Mechanism of Action

The mechanism of action of methyl 5-formylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can interact with nucleophilic residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in the positions of the formyl and carboxylate groups:

Compound Name CAS Number Substituent Positions Purity Availability
Methyl 5-formylpyridine-2-carboxylate 55876-91-0 5-formyl, 2-carboxyl 98% Discontinued
Methyl 4-formylpyridine-2-carboxylate 64463-46-3 4-formyl, 2-carboxyl 97% Available
Methyl 5-formylpyridine-3-carboxylate 6221-06-3 5-formyl, 3-carboxyl 98% Available

Key Findings :

  • Electronic Effects : The 5-formyl group in the target compound may enhance electrophilicity at the pyridine ring compared to analogs with substituents at other positions.

Substituted Pyridine Carboxylates

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ():

  • Substituents : Chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5.
  • Applications : Widely used in pesticide synthesis due to the electron-withdrawing CF₃ group, which enhances stability and bioactivity.
  • Availability : Commercially available in bulk quantities, contrasting with the discontinued status of the target compound .

Comparison :

  • Reactivity : The formyl group in this compound offers a reactive site for condensation reactions (e.g., forming Schiff bases), whereas the CF₃ group in the chloro analog prioritizes stability .

Ethyl Ester Analogs

Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate ():

  • Structural Features : Hydroxymethyl and methyl substituents at positions 4 and 2, respectively.
  • Molecular Geometry : X-ray crystallography reveals torsional angles (e.g., C5–N1–C1–C2 = −0.4°) that influence conformational stability, suggesting tighter packing compared to the target compound’s formyl-substituted structure .

Implications :

Availability and Commercial Status

  • This compound : Discontinued across multiple suppliers, possibly due to synthesis challenges or reduced demand .
  • Methyl 4-formylpyridine-2-carboxylate : Readily available, indicating sustained industrial interest .

Biological Activity

Methyl 5-formylpyridine-2-carboxylate (MFPC) is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with a formyl group and a carboxylate ester. Its molecular formula is C_8H_7NO_3, and it has a molecular weight of 167.15 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of MFPC primarily involves its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, thereby blocking their activity. The formyl group in MFPC interacts with nucleophilic residues in enzyme active sites, leading to inhibition. This mechanism is critical for its application in developing therapeutic agents targeting various diseases.

Enzyme Inhibition

MFPC has shown promise as an enzyme inhibitor in several studies. For instance, it has been investigated for its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in prostaglandin biosynthesis linked to inflammation and cancer . The inhibition of mPGES-1 can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases and cancer.

Anticancer Potential

Recent research highlights the anticancer properties of MFPC. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies indicate that compounds structurally related to MFPC exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells . The dual inhibition mechanism targeting both mPGES-1 and soluble epoxide hydrolase (sEH) has been particularly noted for its potential to reduce side effects associated with traditional chemotherapy .

Study 1: Inhibition of mPGES-1

A study demonstrated that derivatives of MFPC significantly reduced mPGES-1 activity with IC50 values in the low micromolar range. These compounds were tested against human colorectal cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of MFPC derivatives. The compounds were found to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Research Applications

MFPC serves as a crucial intermediate in synthesizing biologically active compounds. Its applications span several fields:

  • Medicinal Chemistry : Used as a precursor for designing new anti-inflammatory and anticancer agents.
  • Biochemistry : Investigated for its role in enzyme inhibition studies.
  • Industrial Chemistry : Employed in synthesizing agrochemicals and specialty chemicals .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits mPGES-1 and other enzymes involved in inflammatory pathways
Anticancer ActivityInduces cytotoxic effects on cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines in stimulated macrophages

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography to avoid side products (e.g., over-oxidation to carboxylic acids).
  • Monitor reaction progress using TLC or HPLC to optimize yield (typically 60–75%) .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (aldehyde proton), δ 3.9–4.1 ppm (methoxy group), and aromatic protons at δ 7.0–8.5 ppm .
    • ¹³C NMR : Carboxylate carbon at δ 165–170 ppm, aldehyde carbon at δ 190–195 ppm .
  • X-ray Crystallography : Confirms planarity of the pyridine ring and spatial orientation of substituents .

Q. Methodological Approach :

Perform Design of Experiments (DoE) to identify critical parameters (e.g., solvent, catalyst loading).

Validate reproducibility using HPLC-MS to quantify byproducts .

Advanced: What strategies are used to study its interactions with biological targets?

Answer:
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like kinases or proteases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Case Study :
A derivative showed IC₅₀ = 2.3 µM against EGFR kinase, with SPR confirming competitive inhibition (KD = 1.8 µM) .

Advanced: How to assess the ecological and toxicological profile of this compound?

Answer:
Despite limited data for this compound, extrapolate from structurally similar compounds:

  • PBT Assessment : Use EPI Suite to predict persistence (t₁/₂ > 60 days in water) and bioaccumulation (log Kow = 1.5–2.0) .
  • In Vitro Toxicity :
    • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
    • Cytotoxicity Assays : MTT assays on HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity) .

Critical Gap : No chronic toxicity data available; recommend OECD 453 guideline compliance for long-term studies .

Basic: What are its key applications in medicinal chemistry?

Answer:

  • Pharmacophore Design : The aldehyde and carboxylate groups enable Schiff base formation with target proteins .
  • Prodrug Development : Methoxy groups enhance lipophilicity for blood-brain barrier penetration .

Example : A derivative inhibited COX-2 with 10-fold selectivity over COX-1, validated by ELISA .

Advanced: How to optimize its pharmacokinetic properties for therapeutic use?

Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., aldehyde oxidation). Introduce electron-withdrawing groups to slow degradation .
  • Solubility Enhancement : Use salt formation (e.g., hydrochloride) or co-solvents (PEG 400) to increase aqueous solubility (>1 mg/mL) .

Basic: What analytical techniques confirm compound purity?

Answer:

  • HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (deviation < 0.4%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-formylpyridine-2-carboxylate
Reactant of Route 2
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Methyl 5-formylpyridine-2-carboxylate

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